Benzene, (3-bromo-1-methylpropyl)-

Description

The Significance of Branched Alkyl- and Halo-Substituted Benzene (B151609) Systems in Contemporary Organic Synthesis

Branched alkyl- and halo-substituted benzene systems are fundamental building blocks in modern organic synthesis. Their importance lies in their dual functionality: the aromatic ring provides a stable scaffold that can undergo various electrophilic substitution reactions, while the alkyl and halogen substituents offer reactive sites for constructing complex molecular architectures. ncert.nic.inchemistrystudent.com

Haloarenes, or halogen-substituted benzene compounds, are particularly valuable as precursors in a multitude of transformations. ncert.nic.in The carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to nucleophilic attack. ncert.nic.in This reactivity is harnessed in nucleophilic substitution reactions where the halogen acts as a leaving group, allowing for the introduction of a wide array of functional groups. ncert.nic.inontosight.ai Furthermore, haloarenes are crucial substrates for a variety of powerful transition metal-catalyzed cross-coupling reactions, such as those developed by Suzuki, Negishi, and others, which are indispensable for forming new carbon-carbon and carbon-heteroatom bonds. patsnap.comnumberanalytics.com

The presence of a branched alkyl group adds another layer of complexity and utility. The alkyl chain influences the steric environment around the aromatic ring, which can direct the regioselectivity of subsequent reactions. libretexts.org Moreover, the benzylic positions on the alkyl chain (the carbon atom directly attached to the benzene ring) exhibit enhanced reactivity towards certain reactions like free-radical halogenation due to the resonance stabilization of the resulting benzylic radical by the aromatic ring. jeeadv.ac.in These alkylated aromatic compounds are key components in the synthesis of pharmaceuticals and agrochemicals, where specific substitution patterns are often required to achieve the desired biological activity. patsnap.comontosight.ai

Research Trajectories and Academic Relevance of Benzene, (3-bromo-1-methylpropyl)-

While specific, extensive research focusing solely on Benzene, (3-bromo-1-methylpropyl)- is not widely documented in mainstream literature, its academic relevance can be inferred from the broader context of its chemical class. As a brominated alkylbenzene, it serves as a versatile intermediate in organic synthesis. The bromine atom can be readily displaced or converted into other functional groups, and its position on the alkyl chain, away from the sterically hindered environment of the benzene ring, influences its reactivity in nucleophilic substitution reactions. ontosight.ai

Research involving structurally similar compounds highlights potential trajectories. For instance, derivatives of bromo-substituted benzenes are explored for their therapeutic potential, including antimicrobial and anticancer properties. Compounds like (3-bromopropyl)benzene (B42933) are utilized as intermediates in the synthesis of pharmaceuticals. ontosight.ai The reactivity of the C-Br bond allows for its conversion into a wide range of derivatives through reactions like nucleophilic substitution. ontosight.ai Therefore, Benzene, (3-bromo-1-methylpropyl)- is a valuable model substrate for studying reaction mechanisms and for developing new synthetic methodologies aimed at producing novel bioactive molecules. Its structure is relevant in fields like medicinal chemistry and materials science, where precise control over molecular architecture is paramount. ontosight.ai

| Property | Value for Benzene, (3-bromo-1-methylpropyl)- | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃Br | |

| Molar Mass | 213.11 g/mol | |

| Synonyms | (3-Bromobutyl)benzene (B1278819), [(3S)-3-Bromobutyl]benzene | chemspider.com |

Evolution of Synthetic Strategies for Architecturally Complex Aryl-Alkyl Compounds

The synthesis of architecturally complex aryl-alkyl compounds has undergone significant evolution, driven by the need for greater efficiency, selectivity, and functional group tolerance. patsnap.compatsnap.com

Early methods for creating carbon-carbon bonds, such as the Friedel-Crafts alkylation, were foundational. jeeadv.ac.inontosight.ai This reaction involves the substitution of an alkyl group onto a benzene ring using an alkyl halide and a Lewis acid catalyst. chemistrystudent.comlibretexts.org However, this method suffers from limitations, including the potential for carbocation rearrangements, which can lead to a mixture of products, and the fact that the reaction does not work on strongly deactivated benzene rings. libretexts.orgyoutube.com

The mid-20th century saw the advent of transition metal catalysis, which revolutionized organic synthesis. numberanalytics.compatsnap.com The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, provided powerful tools for forming C(sp²)-C(sp²) bonds. patsnap.com However, extending these methods to the formation of C(sp²)-C(sp³) bonds, which is necessary for synthesizing many aryl-alkyl compounds, proved challenging due to issues like slow oxidative addition and competing β-hydride elimination. patsnap.comnih.gov

In the early 2000s, nickel catalysis emerged as a potent alternative, enabling efficient C(sp³)-C(sp²) and even C(sp³)-C(sp³) couplings. patsnap.com The development of specialized ligands was key to stabilizing reactive intermediates and improving reaction outcomes. More recently, photoredox catalysis has gained prominence, allowing for the generation of alkyl radicals under mild conditions, which circumvents many challenges associated with traditional two-electron processes. patsnap.com

The current frontier in this field involves the development of C-H functionalization strategies. patsnap.comnih.gov These methods allow for the direct attachment of alkyl groups to the aromatic ring without the need for pre-functionalized starting materials like aryl halides, thus increasing atom economy and reducing waste. patsnap.comnih.gov The combination of different catalytic systems, such as dual transition metal and photoredox catalysis, is also unlocking new reactivity patterns and further expanding the synthetic chemist's toolkit for creating complex aryl-alkyl architectures. patsnap.com

Structure

2D Structure

3D Structure

Properties

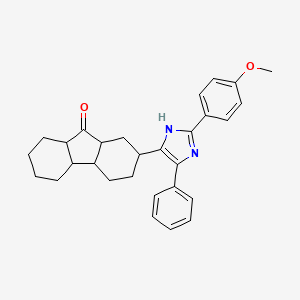

Molecular Formula |

C29H32N2O2 |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

2-[2-(4-methoxyphenyl)-4-phenyl-1H-imidazol-5-yl]-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrofluoren-9-one |

InChI |

InChI=1S/C29H32N2O2/c1-33-21-14-11-19(12-15-21)29-30-26(18-7-3-2-4-8-18)27(31-29)20-13-16-23-22-9-5-6-10-24(22)28(32)25(23)17-20/h2-4,7-8,11-12,14-15,20,22-25H,5-6,9-10,13,16-17H2,1H3,(H,30,31) |

InChI Key |

HPQAPWZVXKTEAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(N2)C3CCC4C5CCCCC5C(=O)C4C3)C6=CC=CC=C6 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for Benzene, 3 Bromo 1 Methylpropyl

Retrosynthetic Analysis for Construction of the (3-bromo-1-methylpropyl)benzene Framework

The design of a successful synthesis begins with a thorough retrosynthetic analysis, a process of deconstructing the target molecule into simpler, commercially available starting materials.

Strategic Disconnections Leading to Alkylated Benzene (B151609) Precursors

The most logical retrosynthetic disconnection for Benzene, (3-bromo-1-methylpropyl)- involves the carbon-bromine bond, leading to the precursor alcohol, 4-phenyl-2-butanol (B1222856). This alcohol can be further disconnected at the C-C bond between the phenyl ring and the alkyl chain, suggesting a Friedel-Crafts type reaction or a modern cross-coupling reaction.

A primary disconnection approach targets the C-Br bond, identifying 4-phenyl-2-butanol as a key intermediate. This alcohol can then be synthesized from commercially available starting materials. A second key disconnection breaks the bond between the benzene ring and the sec-butyl group, pointing towards (1-methylpropyl)benzene, also known as sec-butylbenzene (B1681704), as a central precursor. This alkylated benzene can then be selectively halogenated.

Considerations for Positional and Regioselective Isomer Formation

A significant challenge in the synthesis of Benzene, (3-bromo-1-methylpropyl)- is the potential for the formation of positional isomers. During the alkylation of benzene to form sec-butylbenzene, polysubstitution can occur, yielding di- and tri-sec-butylbenzene derivatives. The use of a large excess of benzene can favor mono-alkylation.

Furthermore, the selective introduction of the bromine atom at the 3-position of the alkyl chain is a critical step where regioselectivity must be controlled. Radical bromination, a common method for halogenating alkyl chains, can lead to a mixture of products, with bromination potentially occurring at the benzylic (1-position), secondary (3-position), or primary (4-position) carbons of the sec-butyl group. The benzylic position is often favored due to the stability of the resulting benzylic radical. ucalgary.ca Therefore, methods that direct the halogenation away from the benzylic position are essential.

Foundational Approaches to Aryl-Alkyl Carbon-Carbon Bond Formation

The creation of the carbon-carbon bond between the aromatic ring and the alkyl side chain is a pivotal step in the synthesis of the target molecule's framework.

Friedel-Crafts Alkylation and its Derivatives in the Synthesis of Alkylbenzenes

Friedel-Crafts alkylation is a classic and widely used method for attaching alkyl groups to an aromatic ring. The reaction typically involves an alkyl halide, a Lewis acid catalyst such as aluminum chloride (AlCl₃), and the aromatic substrate. For the synthesis of sec-butylbenzene, benzene can be reacted with 2-bromobutane (B33332) or but-1-ene in the presence of a Lewis acid.

However, Friedel-Crafts alkylation is prone to several limitations. One major issue is carbocation rearrangement. For instance, if 1-bromobutane (B133212) is used, the initially formed primary carbocation can rearrange to the more stable secondary carbocation, leading to the formation of sec-butylbenzene as the major product. Another significant drawback is polyalkylation, where the alkylated product, being more reactive than the starting material, undergoes further alkylation.

To circumvent the issue of carbocation rearrangement, Friedel-Crafts acylation can be employed. In this two-step approach, benzene is first acylated with butanoyl chloride and a Lewis acid catalyst to form butyrophenone. The ketone is then reduced to the corresponding alkane, sec-butylbenzene, using methods like the Clemmensen or Wolff-Kishner reduction. This acylation-reduction sequence ensures the formation of the desired linear alkyl chain without rearrangement.

| Alkylation Method | Alkylating Agent | Catalyst | Key Considerations |

| Direct Friedel-Crafts Alkylation | 2-Bromobutane | AlCl₃ | Potential for polyalkylation. |

| Direct Friedel-Crafts Alkylation | But-1-ene | H₃PO₄ or H₂SO₄ | Risk of carbocation rearrangement is minimal as the secondary carbocation is readily formed. |

| Friedel-Crafts Acylation followed by Reduction | Butanoyl chloride | AlCl₃ | Avoids carbocation rearrangement but requires an additional reduction step. |

Modern Catalyst-Mediated Coupling for Alkylarene Synthesis

Modern cross-coupling reactions offer powerful and often more selective alternatives to traditional Friedel-Crafts methods for the synthesis of alkylarenes.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. libretexts.orgnih.gov To synthesize sec-butylbenzene, bromobenzene (B47551) could be coupled with a sec-butylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. This method offers high functional group tolerance and stereospecificity.

The Negishi coupling reaction provides another efficient route, coupling an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org In this context, the reaction would involve the coupling of a phenylzinc reagent with 2-bromobutane or, alternatively, a sec-butylzinc reagent with bromobenzene. The Negishi coupling is known for its high reactivity and ability to form C(sp²)-C(sp³) bonds effectively. nih.gov

| Coupling Reaction | Aryl Component | Alkyl Component | Catalyst System |

| Suzuki-Miyaura Coupling | Bromobenzene | sec-Butylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Negishi Coupling | Phenylzinc chloride | 2-Bromobutane | Ni or Pd catalyst (e.g., Pd(PPh₃)₄) |

| Negishi Coupling | sec-Butylzinc chloride | Bromobenzene | Ni or Pd catalyst (e.g., Pd(PPh₃)₄) |

Selective Introduction of Halogen Functionalities into the Alkyl Chain

The final and most challenging step in the synthesis of Benzene, (3-bromo-1-methylpropyl)- is the regioselective introduction of a bromine atom at the 3-position of the sec-butyl side chain.

Direct radical bromination of sec-butylbenzene with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) typically favors bromination at the benzylic position due to the resonance stabilization of the resulting benzylic radical. ucalgary.ca Achieving bromination at the less reactive secondary C-H bond at the 3-position requires more specialized methods.

One approach involves the use of a directing group. For instance, the precursor alcohol, 4-phenyl-2-butanol, can be synthesized and then converted to the target bromide. The synthesis of 4-phenyl-2-butanol can be achieved through various routes, for example, by the reaction of benzylmagnesium chloride with propylene (B89431) oxide. The resulting alcohol can then be converted to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Recent advances in C-H functionalization offer promising strategies for the selective halogenation of unactivated C-H bonds. researchgate.netacs.org For example, visible-light-mediated bromination using N-bromoamides has shown remarkable selectivity for secondary C-H bonds over tertiary ones. researchgate.net Another strategy involves the use of a directing group, such as an N-methyl sulfamate (B1201201), which can guide the bromination to a specific carbon atom within the alkyl chain through a radical chain process. nih.gov

An alternative strategy involves the anti-Markovnikov hydrobromination of an alkene precursor. For instance, 4-phenyl-1-butene (B1585249) can be subjected to hydrobromination in the presence of peroxides (ROOR). youtube.com This radical addition reaction proceeds via an anti-Markovnikov mechanism, leading to the formation of the desired Benzene, (3-bromo-1-methylpropyl)-.

| Method | Reagent(s) | Selectivity Principle |

| Conversion of Alcohol | PBr₃ or SOBr₂ on 4-phenyl-2-butanol | Functional group interconversion. |

| Directed C-H Bromination | N-bromoamides, visible light | Steric and electronic control favoring secondary C-H bonds. researchgate.netacs.org |

| Directed C-H Bromination | N-methyl sulfamate directing group, Rh₂(oct)₄, NaBr, NaOCl | Intramolecular hydrogen atom transfer to a nitrogen-centered radical. nih.gov |

| Anti-Markovnikov Hydrobromination | HBr, ROOR on 4-phenyl-1-butene | Radical addition to an alkene. youtube.com |

Regioselective Bromination Techniques for Remote Alkyl Positions

The introduction of a bromine atom at a specific, non-benzylic carbon within an alkyl chain attached to a benzene ring, such as in (3-bromo-1-methylpropyl)benzene, requires precise control over the reaction's regioselectivity. Free-radical bromination is a primary method for functionalizing alkyl chains, but its selectivity can be influenced by several factors. cecri.res.inyoutube.com

The stability of the resulting radical intermediate is a key determinant of the major product. chemistrysteps.com In the case of sec-butylbenzene, the substrate for producing (3-bromo-1-methylpropyl)benzene, there are multiple positions where bromination can occur. The benzylic position is often favored due to the resonance stabilization of the benzylic radical with the aromatic ring. youtube.commasterorganicchemistry.com However, to achieve bromination at the C3 position (a remote alkyl position), conditions must be optimized to disfavor benzylic functionalization.

One common reagent for achieving selective bromination is N-bromosuccinimide (NBS). commonorganicchemistry.comlibretexts.org NBS provides a low, constant concentration of bromine radicals, which can enhance selectivity. masterorganicchemistry.com The choice of solvent and the use of radical initiators also play a crucial role in directing the bromination to the desired position. commonorganicchemistry.com While benzylic bromination is often the default pathway, careful manipulation of reaction parameters can favor the formation of the desired 3-bromo isomer. chemistrysteps.comchegg.com

Influence of Reaction Conditions on Halogenation Outcomes

The outcome of a halogenation reaction is highly dependent on the specific conditions employed. Factors such as the choice of halogenating agent, solvent, temperature, and the presence of initiators or catalysts can dramatically alter the product distribution. commonorganicchemistry.commissouri.edu

For the bromination of alkylbenzenes, a critical consideration is the competition between benzylic and aliphatic C-H bond functionalization. gla.ac.uk Standard conditions for benzylic bromination often involve using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl4) under reflux. commonorganicchemistry.com These conditions favor the formation of the thermodynamically more stable benzylic radical. chemistrysteps.com

However, to achieve bromination at a remote alkyl position, these conditions may need to be modified. For instance, altering the solvent can influence the reactivity and selectivity of the bromine radical. masterorganicchemistry.com The presence of water must be strictly avoided as it can lead to hydrolysis of the desired product. missouri.edu The concentration of the brominating agent is also a key parameter; a low concentration of bromine, often achieved using NBS, can favor the desired radical chain reaction over competing ionic pathways. masterorganicchemistry.com Furthermore, photochemical initiation can sometimes offer different selectivity compared to thermal initiation. gla.ac.uk

Interactive Table: Factors Influencing Halogenation Outcomes

| Reaction Parameter | Effect on Selectivity | Notes |

| Halogenating Agent | NBS often provides a low, steady concentration of Br•, favoring radical pathways. masterorganicchemistry.com | Br2 can lead to a mixture of products and side reactions. |

| Solvent | Non-polar solvents like CCl4 are common for radical brominations. commonorganicchemistry.com | Solvent polarity can influence radical stability and reaction pathways. masterorganicchemistry.com |

| Initiator | Radical initiators (e.g., AIBN, benzoyl peroxide) or light promote the formation of bromine radicals. youtube.comcommonorganicchemistry.com | The choice of initiator can affect the reaction rate and selectivity. |

| Temperature | Elevated temperatures are often required to initiate the reaction. commonorganicchemistry.com | Temperature control is crucial to prevent side reactions and decomposition. acs.org |

| Substrate Structure | The relative stability of possible radical intermediates dictates the major product. chemistrysteps.com | Benzylic positions are generally more reactive towards radical bromination. masterorganicchemistry.com |

Advanced Catalytic Systems for Complex Benzene, (3-bromo-1-methylpropyl)- Synthesis

Modern organic synthesis increasingly relies on sophisticated catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of complex molecules like (3-bromo-1-methylpropyl)benzene and its derivatives can be significantly enhanced by the application of advanced catalytic methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While traditionally focused on aryl and vinyl halides, recent advancements have extended their utility to include unactivated secondary alkyl halides. nih.govnih.gov This is particularly relevant for the functionalization of (3-bromo-1-methylpropyl)benzene.

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide, has been adapted for use with secondary alkyl bromides. wikipedia.orgacs.org Nickel-based catalysts, often in conjunction with specific diamine ligands, have proven effective in facilitating the coupling of unactivated secondary alkyl bromides with alkylboranes at room temperature. nih.govorganic-chemistry.org This methodology allows for the formation of new carbon-carbon bonds at the site of the bromine atom in (3-bromo-1-methylpropyl)benzene.

The Mizoroki-Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. wikipedia.org While challenging, protocols for the Heck reaction of unactivated alkyl bromides have been developed. nih.gov These reactions often proceed through a hybrid organometallic-radical mechanism and can be used to introduce unsaturation into the alkyl chain of (3-bromo-1-methylpropyl)benzene. nih.govnih.gov Additionally, palladium-catalyzed methods for the coupling of secondary alkyl bromides with nitrogen nucleophiles have been reported, offering a route to protected primary amines. walisongo.ac.idnih.gov

Interactive Table: Palladium-Catalyzed Reactions for (3-bromo-1-methylpropyl)benzene Functionalization

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | (3-bromo-1-methylpropyl)benzene + Alkylborane | NiCl2·glyme, trans-N,N'-dimethyl-1,2-cyclohexanediamine nih.govorganic-chemistry.org | Alkylated arene |

| Mizoroki-Heck Reaction | (3-bromo-1-methylpropyl)benzene + Alkene | Pd(OAc)2, Xantphos nih.gov | Substituted alkene |

| Buchwald-Hartwig Amination | (3-bromo-1-methylpropyl)benzene + Amine | [Pd(allyl)Cl]2, Cy2(t-Bu)P walisongo.ac.id | N-Alkylated amine |

Photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling the formation of new chemical bonds under mild conditions. nih.govacs.orgnih.gov This approach utilizes visible light to activate a photocatalyst, which can then initiate single-electron transfer (SET) processes to generate reactive intermediates. acs.org

In the context of synthesizing or functionalizing molecules like (3-bromo-1-methylpropyl)benzene, photoredox catalysis offers several intriguing possibilities. For instance, it can be used for the direct C-H functionalization of alkylbenzenes, providing an alternative to traditional halogenation methods. rsc.org By combining photoredox catalysis with transition metal catalysis (dual catalysis), a wide range of cross-coupling reactions can be achieved, using the alkylbenzene itself as a coupling partner. rsc.org

Furthermore, photoredox catalysis can facilitate the generation of alkyl radicals from alkyl halides. acs.org This allows for the participation of (3-bromo-1-methylpropyl)benzene in a variety of radical-based transformations, such as Giese-type additions to electron-deficient alkenes or couplings with other radical precursors. rsc.org The ability to generate radicals under mild, light-driven conditions opens up new avenues for constructing complex molecular architectures from relatively simple precursors. rsc.org

The (3-bromo-1-methylpropyl)benzene molecule possesses a chiral center at the C1 position of the propyl chain. The synthesis of enantiomerically pure or enriched analogues of this compound is of significant interest, particularly in the context of pharmaceutical and materials science. Achieving high levels of enantioselectivity in the synthesis of such molecules presents a considerable challenge.

One approach to enantioselective synthesis involves the use of chiral catalysts. For example, asymmetric hydrogenation of a suitable unsaturated precursor, followed by stereospecific bromination, could potentially yield the desired chiral product. Another strategy would be the enantioselective arylation of a chiral building block containing the 3-bromopropyl moiety.

Recent advances in catalysis have provided powerful tools for asymmetric synthesis. For instance, the development of chiral ligands for transition metal catalysts has enabled a wide range of enantioselective transformations. rsc.org While specific protocols for the enantioselective synthesis of (3-bromo-1-methylpropyl)benzene are not extensively documented, the principles of asymmetric catalysis can certainly be applied to this synthetic challenge. This could involve, for example, a chiral nickel-catalyzed cross-coupling reaction or an enantioselective C-H functionalization reaction.

High-Throughput Experimentation and Automated Synthesis in Reaction Discovery and Optimization

The discovery and optimization of synthetic routes for complex molecules like (3-bromo-1-methylpropyl)benzene can be a time-consuming and resource-intensive process. High-throughput experimentation (HTE) and automated synthesis platforms have emerged as powerful tools to accelerate this process. nih.govbohrium.comresearchgate.net

HTE allows for the parallel execution of a large number of reactions, enabling the rapid screening of various reaction parameters such as catalysts, ligands, solvents, bases, and temperatures. nih.govchemrxiv.org This approach is particularly valuable for optimizing challenging reactions, such as the regioselective bromination of alkylbenzenes or the development of novel catalytic systems. researchgate.net By using microtiter plates and robotic liquid handlers, chemists can efficiently explore a vast reaction space and identify optimal conditions with minimal material consumption. nih.govsemanticscholar.org

Automated synthesis platforms can further streamline the synthetic process by integrating reaction setup, execution, workup, and analysis. bohrium.comresearchgate.netnih.gov These systems can be programmed to perform multi-step syntheses, enabling the rapid production of libraries of related compounds for screening purposes. chemspeed.comyoutube.com For the synthesis of (3-bromo-1-methylpropyl)benzene derivatives, an automated platform could be employed to explore different substitution patterns on the aromatic ring or to investigate the reactivity of the bromo-functionalized side chain in various coupling reactions. The data generated from these high-throughput and automated experiments can also be used to train machine learning algorithms to predict reaction outcomes and guide future experimental design. chemrxiv.orgsemanticscholar.org

Parallel Screening Methodologies for Reaction Condition Elucidation

The efficient synthesis of specifically substituted aromatic compounds, such as Benzene, (3-bromo-1-methylpropyl)-, necessitates a detailed understanding of reaction parameters to maximize yield and minimize impurities. Parallel screening methodologies, also known as high-throughput screening (HTS) or high-throughput experimentation (HTE), have become an indispensable tool in modern organic synthesis for rapidly elucidating optimal reaction conditions. sigmaaldrich.comnih.gov This approach involves conducting numerous reactions simultaneously under a wide range of systematically varied conditions. unchainedlabs.commt.com

The core principle of parallel synthesis is to accelerate the discovery and optimization phases of chemical development. mt.com For a target molecule like Benzene, (3-bromo-1-methylpropyl)-, a potential synthetic route could involve the Friedel-Crafts alkylation of benzene with a suitable four-carbon alkyl halide followed by selective bromination, or a coupling reaction involving a Grignard reagent. Each step in such a sequence presents multiple variables that can significantly influence the outcome. These variables include the choice of catalyst, solvent, base, temperature, reaction time, and reactant concentration.

By employing parallel screening, chemists can systematically explore this multidimensional reaction space in a fraction of the time required by traditional one-at-a-time experimentation. unchainedlabs.com For instance, in optimizing the bromination of an alkylbenzene precursor, a screening library could be designed to test various brominating agents, catalysts, and solvents simultaneously.

A typical workflow involves dispensing reactants and reagents into a multi-well plate (e.g., 24, 96, or 384 wells) using automated liquid handling systems. sigmaaldrich.com Each well represents a unique set of reaction conditions. After the reaction period, the contents of the wells are analyzed using rapid techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield of the desired product and the profile of any byproducts.

The data generated from such a screen allows for a comprehensive understanding of the reaction landscape. For the synthesis of a substituted benzene, one might screen for conditions that favor a specific isomer or prevent side reactions. For example, in the synthesis of a precursor to Benzene, (3-bromo-1-methylpropyl)-, a key challenge could be controlling the regioselectivity of the bromination step. nsf.govnih.gov

Below is a hypothetical data table illustrating how parallel screening could be used to optimize a Suzuki-Miyaura coupling reaction to form a precursor to the target compound.

Table 1: Parallel Screening for Suzuki-Miyaura Coupling Conditions

This interactive table showcases a hypothetical screening experiment to optimize the coupling of a boronic acid with a bromo-precursor. Users can sort the data to identify the most effective catalyst, base, and solvent combinations for maximizing product yield.

| Experiment | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343) | 100 | 85 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 100 | 72 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 91 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 88 |

| 5 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | Dioxane | 100 | 75 |

| 6 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 95 |

| 7 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | THF | 65 | 60 |

| 8 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | THF | 65 | 68 |

This systematic approach not only identifies the optimal conditions (in this hypothetical case, Experiment 6) but also provides valuable structure-activity relationship data, guiding future synthetic efforts. unchainedlabs.com

Robotic Platforms in the Synthesis of Substituted Benzenes

The automation of chemical synthesis through robotic platforms represents a significant leap forward in the preparation of complex organic molecules, including substituted benzenes. nih.govdrugtargetreview.com These platforms integrate robotics with chemical reactors and analytical instrumentation to perform multi-step syntheses with minimal human intervention. drugtargetreview.commedium.com This automation addresses several key challenges in organic synthesis, including reproducibility, safety, and the laborious nature of many procedures. medium.comchemistryworld.com

Robotic systems in organic synthesis can range from modular setups, where a robotic arm transfers materials between different workstations, to fully integrated flow chemistry systems. nih.govmedium.com In the context of synthesizing substituted benzenes, a robotic platform could be programmed to execute a multi-step sequence, such as a Friedel-Crafts reaction followed by a reduction and then a halogenation. libretexts.orglibretexts.org

Key advantages of using robotic platforms include:

Increased Reproducibility: Automated systems execute protocols with high precision, eliminating the variability associated with manual operations and ensuring that reactions are reproducible. chemistryworld.com

Enhanced Safety: By enclosing the synthesis within a contained environment, robotic platforms minimize human exposure to hazardous chemicals and potentially energetic reactions. medium.com

Accelerated Discovery and Optimization: Robotic systems can operate continuously, 24/7, significantly accelerating the design-synthesize-test-analyze cycle. youtube.com When combined with artificial intelligence (AI), these platforms can even autonomously plan synthetic routes and decide on the next set of experiments based on real-time analytical data. nih.govdrugtargetreview.com

Data-Rich Experimentation: Automated platforms can be equipped with a suite of in-line and at-line analytical tools (e.g., NMR, MS, IR) that continuously monitor the reaction, providing a wealth of data that is often impractical to collect manually.

A notable application is in the field of flow chemistry, where reactants are continuously pumped through a network of tubes and reactors. nih.govdrugtargetreview.com A robotic arm can reconfigure the modules of the flow platform to set up the specific unit operations required for each step of a synthesis. nih.gov This approach has been successfully demonstrated for the synthesis of various drug-like molecules. nih.gov

The table below outlines the typical components and functions of a robotic synthesis platform relevant to the preparation of substituted benzenes.

Table 2: Components of a Modular Robotic Synthesis Platform

This interactive table details the key modules of an automated synthesis platform. Click on each component to learn more about its function in the automated synthesis of chemical compounds like substituted benzenes.

| Component | Function | Relevance to Substituted Benzene Synthesis |

| Robotic Arm | Transfers vials, plates, and reconfigures modules. | Moves the reaction vessel between heating, cooling, and purification stations. |

| Liquid Handler | Accurately dispenses precise volumes of liquids (reactants, solvents, catalysts). | Dispenses benzene, alkylating agents, and catalysts for a Friedel-Crafts reaction. |

| Solid Handler | Dispenses precise amounts of solid reagents and catalysts. | Weighs and adds solid catalysts like aluminum chloride or iron(III) bromide. |

| Reaction Modules | Vessels for heating, cooling, stirring, and pressurizing reactions. | Provides controlled temperature for nitration or sulfonation reactions. |

| Purification Module | Automates techniques like chromatography or extraction. | Separates the desired substituted benzene isomer from byproducts. |

| Analytical Module | Integrates HPLC, GC, MS, or NMR for reaction monitoring and product analysis. | Confirms the structure and purity of the final Benzene, (3-bromo-1-methylpropyl)- product. |

| Control Software | Manages all hardware components and executes the programmed synthetic route. | Schedules and coordinates the entire multi-step synthesis sequence. |

The development and adoption of these automated systems are transforming the practice of chemical synthesis, enabling the rapid production and optimization of complex molecules like Benzene, (3-bromo-1-methylpropyl)- with unprecedented efficiency and precision. drugtargetreview.commedium.com

Reaction Mechanisms and Reactivity Profiles of Benzene, 3 Bromo 1 Methylpropyl

Mechanistic Pathways of Nucleophilic Substitution at the Brominated Secondary Carbon

The secondary carbon atom bonded to the bromine in Benzene (B151609), (3-bromo-1-methylpropyl)- is the primary site for nucleophilic substitution reactions. The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, or a combination of both, depending on the reaction conditions. quora.com

Steric and Electronic Influences on S(_N)1 and S(_N)2 Reaction Rates and Stereochemistry

The competition between S(_N)1 and S(_N)2 pathways is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com

S(_N)1 Reaction: This pathway involves the formation of a secondary carbocation intermediate. The stability of this carbocation is crucial for the reaction rate. masterorganicchemistry.com The adjacent phenyl group can stabilize the positive charge through resonance, making the S(_N)1 pathway more favorable than for a simple secondary alkyl halide. spcmc.ac.in However, secondary carbocations are generally less stable than tertiary carbocations. youtube.com The reaction rate is primarily dependent on the concentration of the alkyl halide. quora.com Polar protic solvents, which can stabilize the carbocation intermediate, favor the S(_N)1 mechanism. masterorganicchemistry.com

S(_N)2 Reaction: This is a concerted, one-step mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com The rate of an S(_N)2 reaction is sensitive to steric hindrance. libretexts.org In the case of Benzene, (3-bromo-1-methylpropyl)-, the bulky phenyl group and the methyl group on the same carbon as the bromine create significant steric hindrance, which can slow down the rate of S(_N)2 reactions. nih.govnih.gov However, the electronic effect of the phenyl group can also play a role in stabilizing the transition state. spcmc.ac.in The rate of this reaction depends on the concentrations of both the alkyl halide and the nucleophile. quora.com

The stereochemical outcome of these reactions differs significantly. S(_N)1 reactions proceeding through a planar carbocation intermediate typically lead to a racemic mixture of products, while S(_N)2 reactions result in an inversion of configuration at the chiral center.

Neighboring Group Participation Effects by the Phenyl Ring

The phenyl group in Benzene, (3-bromo-1-methylpropyl)- can act as a neighboring group, influencing the rate and stereochemistry of nucleophilic substitution reactions. wikipedia.orgvedantu.com This phenomenon, also known as anchimeric assistance, involves the intramolecular participation of the π-electrons of the benzene ring. mugberiagangadharmahavidyalaya.ac.ininflibnet.ac.in

Electrophilic Aromatic Substitution Patterns in Related Alkyl- and Halo-Benzenes

The benzene ring of Benzene, (3-bromo-1-methylpropyl)- can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution is directed by the existing (3-bromo-1-methylpropyl) substituent.

Directing Effects of the (3-bromo-1-methylpropyl) Substituent on Aromatic Reactivity

The (3-bromo-1-methylpropyl) group is an alkyl group, which is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. wikipedia.orglibretexts.orgmakingmolecules.com Activating groups increase the rate of reaction compared to unsubstituted benzene. wikipedia.org

The directing effect of the alkyl group can be explained by considering the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures of the carbocation intermediate places the positive charge on the carbon atom directly attached to the alkyl group. makingmolecules.com This tertiary carbocation is more stable than the secondary carbocations formed from meta attack, due to the electron-donating inductive effect of the alkyl group. libretexts.org Therefore, the transition states leading to ortho and para substitution are lower in energy, and these products are formed preferentially.

Competitive Reactivity Between Aromatic and Aliphatic Centers

A key aspect of the reactivity of Benzene, (3-bromo-1-methylpropyl)- is the competition between reactions at the aromatic ring and the aliphatic side chain. Under conditions for electrophilic aromatic substitution (e.g., in the presence of a Lewis acid catalyst), the reaction will primarily occur on the electron-rich benzene ring. makingmolecules.com

Conversely, under conditions that favor nucleophilic substitution or elimination (e.g., in the presence of a strong base or nucleophile), the reaction will occur at the secondary carbon of the alkyl chain, as discussed in section 3.1. Radical reactions, as will be discussed next, also target the aliphatic side chain. The specific reaction conditions will therefore determine which part of the molecule is more reactive.

Radical Chemistry Involving Carbon-Bromine Bonds in the Alkyl Chain

The carbon-bromine bond in the alkyl chain of Benzene, (3-bromo-1-methylpropyl)- can undergo homolytic cleavage to form radicals, especially under the influence of heat or UV light. ucalgary.ca This initiates radical chain reactions.

One important reaction is the radical substitution at the benzylic position. ucalgary.cachegg.comyoutube.com The benzylic C-H bonds are weaker than typical sp hybridized C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orglibretexts.org This makes the benzylic position a preferential site for radical halogenation. Reagents like N-bromosuccinimide (NBS) are often used to achieve selective bromination at the benzylic position, as they provide a low, steady concentration of bromine radicals. youtube.comlibretexts.orglibretexts.org

In the case of Benzene, (3-bromo-1-methylpropyl)-, the carbon atom adjacent to the phenyl ring is the benzylic position. Radical abstraction of a hydrogen atom from this position would lead to a resonance-stabilized benzylic radical. Subsequent reaction with a bromine source would result in the formation of a new carbon-bromine bond at the benzylic position.

Furthermore, the existing carbon-bromine bond can also be involved in radical reactions. For instance, in the presence of a radical initiator like AIBN and a reagent such as tributyltin hydride (Bu(_3)SnH), the C-Br bond can be cleaved to generate a carbon radical on the side chain. libretexts.org This radical can then participate in various transformations, including reduction (dehalogenation) or carbon-carbon bond-forming reactions. libretexts.org

Rearrangement Processes and Cyclization Reactions of Substituted Benzene Propyl Chains

The intramolecular cyclization of substituted benzene propyl chains, such as in the case of Benzene, (3-bromo-1-methylpropyl)-, represents a significant application of the Friedel-Crafts reaction. This process is pivotal in the synthesis of tetralin derivatives, which are core structures in various biologically active molecules and materials. The reaction is typically catalyzed by a Lewis acid and proceeds via an electrophilic aromatic substitution mechanism. However, the reaction pathway is often complicated by carbocation rearrangements, which can lead to a mixture of products.

The key intermediate in these reactions is a carbocation, formed by the Lewis acid-assisted removal of the halide ion. The stability and subsequent reactivity of this carbocation dictate the final product distribution. For "Benzene, (3-bromo-1-methylpropyl)-", the initial formation of a secondary carbocation at the C1 position of the propyl chain is expected. This carbocation can then undergo several competing reaction pathways: direct intramolecular attack by the benzene ring, or rearrangement to a more stable carbocation followed by cyclization.

Reaction Mechanisms and Carbocation Intermediates

The intramolecular Friedel-Crafts cyclization of a generic γ-phenylalkyl halide begins with the formation of a carbocation intermediate through the interaction of the alkyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In the case of Benzene, (3-bromo-1-methylpropyl)-, the bromine atom complexes with the Lewis acid, leading to the departure of the bromide and the formation of a secondary carbocation.

Once formed, this secondary carbocation can undergo a nih.govnih.gov-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its pair of electrons to the carbocationic center. This rearrangement leads to the formation of a more stable tertiary carbocation. Subsequently, this tertiary carbocation can be attacked by the nucleophilic benzene ring to form a six-membered ring, resulting in a tetralin derivative.

Alternatively, the initially formed secondary carbocation could be directly attacked by the benzene ring. However, the rate of intramolecular cyclization is often competitive with the rate of rearrangement. The propensity for rearrangement is a well-documented phenomenon in Friedel-Crafts alkylations, driven by the thermodynamic stability of the resulting carbocation. masterorganicchemistry.comlibretexts.orgstackexchange.commasterorganicchemistry.com Generally, the formation of six-membered rings is favored over five-membered rings in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com

A plausible reaction mechanism for the cyclization of Benzene, (3-bromo-1-methylpropyl)- is outlined below:

Formation of the Initial Carbocation: The reaction is initiated by the interaction of the bromoalkane with a Lewis acid (e.g., AlCl₃), leading to the formation of a secondary carbocation.

Carbocation Rearrangement (Hydride Shift): The secondary carbocation can rearrange to a more stable tertiary carbocation via a nih.govnih.gov-hydride shift.

Intramolecular Electrophilic Aromatic Substitution: The carbocation (either the initial secondary or the rearranged tertiary) is attacked by the electron-rich benzene ring.

Deprotonation: A proton is lost from the aromatic ring to restore aromaticity, yielding the final tetralin product.

Influence of Substituents on Reactivity and Product Distribution

The presence of the methyl group on the propyl chain of Benzene, (3-bromo-1-methylpropyl)- has a profound influence on the course of the cyclization reaction. This substituent makes the formation of a tertiary carbocation possible through a hydride shift, which is significantly more stable than the initially formed secondary carbocation. This increased stability of the rearranged carbocation strongly favors the pathway leading to the formation of a rearranged cyclization product.

Studies on analogous systems, such as the cyclization of 5-phenyl-hex-2-ene, have shown that the reaction proceeds to form 1,4-dimethyltetralin, indicating that rearrangement is a key step in the process. researchgate.net

The choice of Lewis acid and reaction conditions can also influence the product distribution. Stronger Lewis acids and higher temperatures can promote rearrangements. For instance, while AlCl₃ is a common catalyst, other Lewis acids like FeCl₃ or BF₃·OEt₂ can also be employed, potentially altering the ratio of rearranged to non-rearranged products. nih.govbeilstein-journals.org

The following table summarizes the expected products from the cyclization of Benzene, (3-bromo-1-methylpropyl)- based on the general principles of Friedel-Crafts reactions and carbocation rearrangements.

| Starting Material | Catalyst | Plausible Intermediates | Expected Major Product(s) |

| Benzene, (3-bromo-1-methylpropyl)- | AlCl₃ | Secondary and Tertiary Carbocations | 1,3-Dimethyl-1,2,3,4-tetrahydronaphthalene |

This table is illustrative and based on established principles of carbocation chemistry. Actual product distribution may vary based on specific reaction conditions.

Detailed research findings on the specific cyclization of Benzene, (3-bromo-1-methylpropyl)- would be necessary to provide precise yields and to fully characterize all potential minor products. However, the foundational principles of carbocation stability and intramolecular Friedel-Crafts reactions strongly suggest that the rearranged product, 1,3-dimethyl-1,2,3,4-tetrahydronaphthalene, would be the major isomer formed.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

Sophisticated Spectroscopic Techniques for Elucidating Complex Molecular Architecture

Spectroscopic methods are indispensable for probing the molecular framework of "Benzene, (3-bromo-1-methylpropyl)-". High-resolution techniques offer a window into the compound's stereochemistry and the intricate pathways through which it fragments.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional arrangement of atoms in "Benzene, (3-bromo-1-methylpropyl)-". In one study, the 1H NMR spectrum of (3-bromobutyl)benzene (B1278819) in Chloroform-d solvent revealed distinct signals corresponding to the different protons in the molecule. rsc.org The analysis of chemical shifts and coupling constants provides information about the connectivity of atoms and the relative stereochemistry of chiral centers.

For instance, the aromatic protons of the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.12-7.21 ppm. rsc.org The proton on the carbon bearing the bromine atom (the methine proton) is observed as a multiplet around δ 4.01 ppm. rsc.org The protons of the methylene (B1212753) groups and the methyl group exhibit complex multiplets due to their diastereotopic nature and coupling with adjacent protons. rsc.org

Furthermore, conformational analysis can be supplemented by techniques like the Nuclear Overhauser Effect (NOE), which helps in understanding the spatial proximity of different protons and the preferred conformations of the flexible alkyl chain in solution. This is particularly important for understanding how the bromine substituent influences the molecule's shape.

Table 1: 1H NMR Spectroscopic Data for (3-bromobutyl)benzene rsc.org

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.21 | m | Aromatic protons |

| 7.12 | m | Aromatic protons |

| 4.01 | m | CH-Br |

| 2.80 | m | CH2 |

| 2.67 | m | CH2 |

| 2.11 - 2.02 | m | CH2 |

| 2.01 - 1.91 | m | CH2 |

| 1.70 | d, J = 6.8 Hz | CH3 |

Note: The data presented is based on reported values and may vary slightly depending on experimental conditions.

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of "Benzene, (3-bromo-1-methylpropyl)-". The molecular formula of this compound is C10H13Br, with a corresponding molecular weight of approximately 213.11 g/mol . nih.govchemicalbook.com

Under electron ionization (EI), the molecule undergoes fragmentation, leading to a series of characteristic ions. A common fragmentation pattern for alkylbenzenes involves the cleavage of the bond beta to the aromatic ring, which can lead to the formation of a stable tropylium (B1234903) ion (m/z 91) or a benzyl (B1604629) cation (m/z 91). youtube.com For n-butylbenzene, a related compound, fragmentation at low energy produces ions at m/z 91 and 92 through competitive parallel dissociation. core.ac.ukucf.edu At higher energies, the m/z 92 ion can further fragment to yield the m/z 91 ion. core.ac.ukucf.edu

Another significant fragment would be the loss of a bromine atom, resulting in a C10H13+ ion. The presence of a phenyl group is often indicated by a fragment at m/z 77, corresponding to the [C6H5]+ ion. docbrown.info The interpretation of these fragmentation pathways helps in confirming the structure of the molecule.

Table 2: Predicted Collision Cross Section (CCS) values for (3-bromobutyl)benzene Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 213.02735 | 140.8 |

| [M+Na]+ | 235.00929 | 150.8 |

| [M-H]- | 211.01279 | 146.7 |

| [M+NH4]+ | 230.05389 | 163.1 |

| [M+K]+ | 250.98323 | 140.1 |

Note: These values are predicted and provide an estimation of the ion's size and shape in the gas phase.

Chromatographic and Separation Science for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for separating isomers of "Benzene, (3-bromo-1-methylpropyl)-" and for assessing the purity of a sample. Gas chromatography (GC) is a particularly suitable method for this purpose. yzimgs.com By using a capillary column with a suitable stationary phase, it is possible to separate different isomers and quantify their relative amounts. nist.gov

The retention time of the compound in a GC system is a characteristic property that can be used for its identification. For example, in a study of alkylbenzenes, retention indices were determined on OV-101 columns, which can be correlated with the molecular structure. nist.gov The purity of a sample can be determined by integrating the peak areas of the main component and any impurities present. yzimgs.com Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of reactions involving this compound. rsc.org

X-ray Crystallography for Solid-State Structural Determination

For a related compound, 3-[(3-Bromophenyl)iminomethyl]benzene-1,2-diol, X-ray crystallography revealed a nearly planar molecular structure with specific bond angles and intermolecular hydrogen bonding interactions that stabilize the crystal lattice. nih.gov If a suitable single crystal of "Benzene, (3-bromo-1-methylpropyl)-" could be obtained, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles, providing an unambiguous determination of its solid-state conformation. This would include the orientation of the butyl chain relative to the benzene ring and the stereochemistry at the chiral center. docbrown.info

In-Situ Spectroscopic Monitoring of Reaction Dynamics and Intermediate Formation

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics and the formation of transient intermediates. For reactions involving "Benzene, (3-bromo-1-methylpropyl)-", techniques such as in-situ NMR or IR spectroscopy could be employed to follow the consumption of reactants and the formation of products.

For instance, in the synthesis of porphyrin-based covalent organic frameworks, the reaction progress can be monitored over time under specific conditions. acs.org Similarly, monitoring the synthesis of "Benzene, (3-bromo-1-methylpropyl)-", for example, via an Appel reaction from the corresponding alcohol, would allow for optimization of reaction conditions and detection of any intermediate species. This dynamic information is crucial for understanding the reaction mechanism and improving synthetic efficiency.

Computational Chemistry and Theoretical Modeling of Benzene, 3 Bromo 1 Methylpropyl

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies.

Conformational Energy Landscapes and Stereoisomeric Stability

Benzene (B151609), (3-bromo-1-methylpropyl)- possesses stereogenic centers, leading to the existence of different stereoisomers (enantiomers and diastereomers). Furthermore, the rotation around single bonds gives rise to various conformers. A thorough DFT study would map the conformational energy landscape to identify the most stable conformers and to determine the relative stabilities of the different stereoisomers. This involves optimizing the geometry of various possible structures and calculating their energies. For instance, studies on related alkylbenzenes often reveal the preferred orientations of the alkyl chain relative to the benzene ring, governed by steric and electronic effects. The presence of a bromine atom would further influence these preferences through steric hindrance and electronic interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution indicate its ability to accept electrons (electrophilicity). An FMO analysis for Benzene, (3-bromo-1-methylpropyl)- would reveal the likely sites for nucleophilic or electrophilic attack. For example, in related brominated aromatic compounds, the HOMO is often distributed over the benzene ring, while the LUMO can be localized on the C-Br bond, suggesting a susceptibility to nucleophilic substitution or reductive cleavage.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While DFT provides static pictures of molecular conformations, molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time. An MD simulation of Benzene, (3-bromo-1-methylpropyl)- would provide insights into its conformational flexibility, showing how it explores different shapes at a given temperature. Furthermore, by including solvent molecules in the simulation, it is possible to study the influence of the solvent on the conformational preferences and dynamics of the molecule. This is crucial for understanding its behavior in a real-world chemical environment.

Quantum Chemical Studies of Reaction Transition States and Reaction Pathways

Quantum chemical methods, including DFT, can be used to model chemical reactions. By locating the transition state structures and calculating their energies, chemists can determine the activation barriers and reaction rates. For Benzene, (3-bromo-1-methylpropyl)-, one could investigate various reaction pathways, such as nucleophilic substitution at the carbon bearing the bromine atom or electrophilic substitution on the benzene ring. For example, quantum chemical calculations on similar haloalkanes have been instrumental in elucidating the mechanisms of SN1 and SN2 reactions. byjus.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSPR and QSRR models are statistical tools that correlate the structural features of molecules with their physical properties or chemical/biological activities. While no specific models for Benzene, (3-bromo-1-methylpropyl)- were found, the principles of QSPR/QSRR are well-established for related classes of compounds like brominated flame retardants and other halogenated hydrocarbons. nih.govnih.gov

Prediction of Spectroscopic Parameters and Reaction Rates

A QSPR model could be developed to predict properties like boiling point, vapor pressure, or chromatographic retention times based on calculated molecular descriptors. Similarly, a QSRR model could predict the rate constant for a specific reaction. These models are typically built using a dataset of related compounds for which the properties and descriptors are known. For instance, QSPR studies on alkylbenzenes have successfully predicted various physicochemical properties. scope-journal.com Once a reliable model is established, it could be used to estimate the properties of Benzene, (3-bromo-1-methylpropyl)- without the need for experimental measurements.

Computational Design of Novel Derivatives of Benzene, (3-bromo-1-methylpropyl)-

The computational design of novel derivatives of Benzene, (3-bromo-1-methylpropyl)- represents a focused effort to explore the therapeutic potential of this scaffold. By employing a suite of computational techniques, researchers can systematically investigate the impact of structural modifications on the molecule's physicochemical properties and predicted biological activity. This in silico approach allows for the rational design of new chemical entities with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. The primary strategies for derivatization revolve around modifications of the phenyl ring, alterations of the alkyl chain, and substitution of the bromine atom.

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in this design process. mdpi.com By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), it is possible to correlate the three-dimensional properties of molecules with their biological activities. mdpi.com These models provide contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are critical for activity. mdpi.com For instance, a hypothetical CoMFA analysis might suggest that bulky, electron-withdrawing groups on the phenyl ring could enhance binding affinity to a target receptor.

Molecular docking simulations are another cornerstone of the computational design workflow. These simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the strength of the interaction. nih.govnih.gov By docking a library of virtually designed derivatives into the active site of a relevant biological target, it is possible to prioritize compounds for synthesis based on their predicted binding energies and key interactions with amino acid residues. nih.gov For example, the introduction of a hydroxyl group on the phenyl ring might enable a crucial hydrogen bond with a serine residue in the active site, thereby increasing the binding affinity.

Density Functional Theory (DFT) calculations are employed to understand the electronic structure and reactivity of the designed derivatives at a quantum mechanical level. nih.gov These calculations can provide accurate predictions of molecular geometries, charge distributions, and reaction energies, which are essential for a deeper understanding of the ligand-receptor interactions. nih.gov

A hypothetical design strategy could involve the introduction of various substituents at the para-position of the phenyl ring. The choice of substituents would be guided by the desire to modulate properties such as lipophilicity, electronic character, and the potential for specific interactions with a target. The following interactive table illustrates a set of virtually designed derivatives and their predicted properties based on a hypothetical QSAR model and docking simulations.

| Derivative | Substituent (R) | Predicted Activity (pIC50) | Predicted Binding Energy (kcal/mol) |

| 1 | -H (Parent) | 5.2 | -7.5 |

| 2 | -Cl | 5.8 | -8.1 |

| 3 | -OCH3 | 6.1 | -8.5 |

| 4 | -NO2 | 6.5 | -9.2 |

| 5 | -NH2 | 5.5 | -7.8 |

Further derivatization could explore the replacement of the bromine atom with other functional groups to investigate their influence on the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential for alternative interactions. The table below presents a set of hypothetical derivatives with modifications at the bromo position and their predicted aqueous solubility, a key pharmacokinetic parameter.

| Derivative | Substitution at Bromo Position | Predicted Aqueous Solubility (logS) |

| A | -Br (Parent) | -4.2 |

| B | -F | -3.9 |

| C | -OH | -3.5 |

| D | -CN | -3.8 |

The computational design of novel derivatives of Benzene, (3-bromo-1-methylpropyl)- is a dynamic and iterative process. The insights gained from QSAR, molecular docking, and DFT studies guide the selection of the most promising candidates for synthesis and subsequent experimental evaluation. nih.govnih.gov This synergy between in silico and experimental approaches accelerates the drug discovery process, enabling a more targeted and efficient exploration of chemical space. rsc.org

Applications in Advanced Organic Synthesis and Functional Material Science

Benzene (B151609), (3-bromo-1-methylpropyl)- as a Versatile Intermediate for Complex Molecular Architecturesbenchchem.com

The structure of (3-bromo-1-methylpropyl)benzene makes it a valuable intermediate for synthesizing more intricate organic molecules. The aliphatic bromine is readily displaced, and the aromatic ring provides a scaffold for further functionalization, enabling the construction of diverse and complex structures.

While direct examples for Benzene, (3-bromo-1-methylpropyl)- are specific, the general reactivity of such bromoalkylarenes is well-established in the synthesis of heterocyclic compounds. The electrophilic nature of the carbon bearing the bromine atom allows for cyclization reactions with various dinucleophiles. For instance, reaction with species containing two nucleophilic centers, such as diamines or amino-thiols, can lead to the formation of nitrogen- and sulfur-containing heterocyclic rings, which are prevalent motifs in pharmaceuticals and agrochemicals. The synthesis of functionalized imidazolium (B1220033) salts to create N-heterocyclic carbene precursors is a related area of research that highlights the importance of such building blocks. elsevierpure.com

The chiral nature of Benzene, (3-bromo-1-methylpropyl)- is of significant interest. The compound exists as two enantiomers, (R)- and (S)-, due to the stereocenter at the benzylic position. This chirality is crucial for the stereoselective synthesis of molecules where a specific three-dimensional arrangement of atoms is required, a common necessity in drug development.

Utilizing an enantiomerically pure form of (3-bromo-1-methylpropyl)benzene allows for the transfer of chirality to a new, more complex molecule. For example, in a classic SN2 reaction, a nucleophile will attack the carbon atom bonded to the bromine, leading to an inversion of the stereochemical configuration at that center. This predictable transformation is fundamental in controlling the stereochemical outcome of a synthetic sequence. Research into the stereoselective synthesis of chiral 3-aryl-1-alkynes from structurally related bromoallenes demonstrates the high degree of control that can be achieved in such coupling reactions, yielding enantiomerically enriched products. nih.gov This principle allows chemists to build complex chiral scaffolds with a high degree of precision.

Contributions to the Development of Specialty Chemicals and Advanced Materialsbenchchem.com

The application of Benzene, (3-bromo-1-methylpropyl)- extends beyond the synthesis of discrete molecules into the realm of materials science. It can be used as a precursor or a modifying agent to create polymers, resins, and other advanced materials with specific, tailored properties.

In polymer science, molecules like (3-bromo-1-methylpropyl)benzene can be incorporated into polymer chains. The reactive C-Br bond can serve as a site for polymerization or as a point of attachment to an existing polymer backbone. This allows for the synthesis of specialty polymers with enhanced thermal stability, flame retardancy (due to the bromine content), or other desired characteristics. Its use as an intermediate in the production of specialty chemicals, including polymers and resins, has been noted.

The ability to introduce the (1-methylpropyl)benzene moiety onto surfaces or into bulk materials is a key strategy for developing novel materials. The bromo-functional group provides a reactive handle for grafting the molecule onto a material's surface. This can be used to alter surface properties, such as hydrophobicity, or to introduce a reactive site for further chemical transformations. The development of functionalized benzenes is critical for creating materials like Lewis acid catalysts and luminophores. nih.gov

Derivatization Strategies for Expanding the Chemical Space of (3-bromo-1-methylpropyl)benzene

The chemical versatility of Benzene, (3-bromo-1-methylpropyl)- is best illustrated by the variety of reactions it can undergo. These transformations allow chemists to generate a wide array of new compounds, each with potentially unique properties. The primary reactive site is the alkyl bromide, which is susceptible to nucleophilic substitution and elimination reactions.

Key derivatization reactions include:

Nucleophilic Substitution: The bromide can be displaced by a wide range of nucleophiles, such as hydroxides (to form alcohols), cyanides (to form nitriles), azides, and alkoxides.

Grignard Reagent Formation: Reaction with magnesium metal converts the alkyl bromide into a highly reactive Grignard reagent. This organometallic species can then react with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.

Elimination Reactions: Treatment with a strong, non-nucleophilic base can induce the elimination of hydrogen bromide (HBr), leading to the formation of butenylbenzene isomers.

The following table summarizes some of the key derivatization strategies:

| Reactant | Reagent(s) | Reaction Type | Product Class |

| Benzene, (3-bromo-1-methylpropyl)- | NaOH(aq) | Nucleophilic Substitution | Alcohol |

| Benzene, (3-bromo-1-methylpropyl)- | NaCN | Nucleophilic Substitution | Nitrile |

| Benzene, (3-bromo-1-methylpropyl)- | NaN₃ | Nucleophilic Substitution | Azide |

| Benzene, (3-bromo-1-methylpropyl)- | Mg, ether | Grignard Formation | Grignard Reagent |

| Benzene, (3-bromo-1-methylpropyl)- | t-BuOK | Elimination | Alkene |

| Benzene, (3-bromo-1-methylpropyl)- | PPh₃ | Nucleophilic Substitution | Phosphonium Salt |

These transformations significantly expand the chemical space accessible from this starting material, making it a valuable precursor for discovery chemistry programs in pharmaceuticals, agrochemicals, and materials science.

Diverse Cross-Coupling Reactions at the Alkyl Halide Center

The secondary alkyl bromide in Benzene, (3-bromo-1-methylpropyl)- is amenable to several types of cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for creating complex frameworks from simpler precursors.

Research has demonstrated the utility of 3-bromo-1-phenylbutane as a substrate in metal-catalyzed cross-coupling reactions. For instance, silver-catalyzed cross-coupling with Grignard reagents has been explored. While these reactions can sometimes result in modest yields, they showcase the potential for forming new alkyl-alkyl bonds. Specifically, the reaction of 3-bromo-1-phenylbutane with cyclopentylmagnesium bromide and tert-butylmagnesium bromide, in the presence of a silver catalyst, afforded the corresponding coupling products in 13% and 5% yields, respectively. kyoto-u.ac.jpkyoto-u.ac.jp These reactions highlight the challenges associated with coupling secondary alkyl halides, yet they provide a pathway to sterically hindered products.

| Coupling Partner | Catalyst System | Product | Yield (%) |

| Cyclopentylmagnesium bromide | Silver catalyst | 1-Cyclopentyl-3-phenylbutane | 13 |

| tert-Butylmagnesium bromide | Silver catalyst | 1-(tert-Butyl)-3-phenylbutane | 5 |

This table summarizes the yields of silver-catalyzed cross-coupling reactions of 3-bromo-1-phenylbutane with different Grignard reagents. kyoto-u.ac.jpkyoto-u.ac.jp

Exploitation of the Alkyl Bromide for Further Functionalization

Beyond carbon-carbon bond formation, the alkyl bromide of Benzene, (3-bromo-1-methylpropyl)- can be functionalized to introduce heteroatoms, significantly broadening its synthetic utility. A notable application is in the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials.

Palladium-catalyzed cross-coupling reactions have been successfully employed for the amination of 3-bromo-1-phenylbutane. In a study by Hartwig and colleagues, the reaction of 3-bromo-1-phenylbutane with benzophenone (B1666685) imine, a nitrogen nucleophile, was achieved using a palladium catalyst. acs.orgnih.govresearchgate.net This reaction, which proceeds under thermal conditions, provides a route to protected primary amines from an unactivated secondary alkyl bromide. acs.orgnih.govresearchgate.net The acyclic 3-bromo-1-phenylbutane reacted to give the corresponding N-alkyl imine in an 89% isolated yield. acs.orgnih.govresearchgate.net

Mechanistic studies of this transformation suggest the involvement of an alkyl radical intermediate. acs.orgnih.gov This is supported by the observation that when enantioenriched (S)-3-bromo-1-phenylbutane was used, the resulting N-alkyl imine product was completely racemic. acs.orgnih.gov

The resulting imine can be readily hydrolyzed to the corresponding primary amine. For example, treatment of the N-alkyl imine product with hydrochloric acid in wet methanol (B129727) produced the primary ammonium (B1175870) chloride salt in 90% isolated yield. acs.orgnih.gov This two-step process represents an effective method for the synthesis of primary amines from secondary alkyl bromides.

| Reagent | Catalyst System | Intermediate Product | Final Product (after hydrolysis) | Yield (%) |

| Benzophenone imine | (Cy₂t-BuP)₂Pd⁰ | N-(1-methyl-3-phenylpropyl)benzophenone imine | 1-Methyl-3-phenylpropylamine hydrochloride | 89 (for imine formation) |

This table outlines the palladium-catalyzed amination of 3-bromo-1-phenylbutane, showcasing the high efficiency of this functionalization method. acs.orgnih.govresearchgate.net

Environmental Chemistry and Degradation Mechanisms of Brominated Alkylbenzenes

Abiotic Transformation Pathways in Simulated Environmental Systems

Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. For brominated alkylbenzenes, the primary abiotic pathways include photochemical degradation driven by sunlight and hydrolysis in aqueous environments.

Photochemical degradation, or photolysis, is a significant abiotic process for many halogenated organic compounds (HOCs) in the environment. rsc.org This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. The degradation of brominated compounds like Benzene (B151609), (3-bromo-1-methylpropyl)- can occur through two primary photochemical mechanisms:

Direct Photolysis: This occurs when the molecule itself absorbs light, leading to an excited state. This excess energy can cause the C-Br bond to break, as it is typically weaker than C-H or C-C bonds. The homolytic cleavage of the C-Br bond results in the formation of a carbon-centered radical and a bromine radical. libretexts.orgyoutube.com These highly reactive radicals can then participate in a variety of secondary reactions with other molecules in the environment, such as hydrogen abstraction or reaction with oxygen. The wavelength of light is a critical factor, with shorter wavelengths (higher energy), such as those in the UV spectrum (180-400 nm), generally leading to much faster degradation rates compared to visible light (400-700 nm). nih.govnih.gov

Indirect Photolysis: This process is mediated by other chemical species in the environment, known as photosensitizers, which absorb light and then transfer the energy to the target compound. Common environmental photosensitizers include humic substances and nitrate (B79036) ions. Additionally, photochemically produced reactive species, such as hydroxyl radicals (•OH), can react with and degrade brominated alkylbenzenes. nist.gov The reaction with hydroxyl radicals often involves the abstraction of a hydrogen atom from the alkyl side chain, particularly from the benzylic position, which is activated by the benzene ring.

The efficiency of photochemical degradation is influenced by the surrounding medium. Studies on novel brominated flame retardants (NBFRs) have shown that degradation rates can vary significantly in different organic solvents, with the polarity and electron-donating ability of the solvent playing a key role. nih.gov For instance, photolysis rates were found to be significantly higher in acetone (B3395972) compared to less polar solvents like toluene (B28343) or n-hexane. nih.gov

Table 1: Factors Influencing Photochemical Degradation of Brominated Organic Compounds

| Factor | Influence on Degradation Rate | Rationale |

| Light Wavelength | Shorter wavelengths (UV) lead to higher rates. nih.govnih.gov | Higher energy photons are more effective at breaking chemical bonds. |

| Solvent/Medium | Polar, electron-donating solvents can increase rates. nih.gov | Solvents can facilitate electron transfer processes and stabilize intermediates. |

| Initial Concentration | Higher concentrations can decrease the apparent rate. nih.gov | Reduced light penetration and competition for photons among molecules. nih.gov |

| Photosensitizers | Presence of substances like humic acids can increase rates. | They generate reactive species (e.g., •OH radicals) that attack the pollutant. |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For a compound like Benzene, (3-bromo-1-methylpropyl)-, the carbon-bromine (C-Br) bond is susceptible to hydrolysis, which would replace the bromine atom with a hydroxyl (-OH) group, forming an alcohol. studysmarter.co.uk

This reaction is a type of nucleophilic substitution, where the nucleophile (water or hydroxide (B78521) ion) attacks the carbon atom bonded to the halogen. praxilabs.com The rate and mechanism of hydrolysis for alkyl halides depend significantly on the structure of the alkyl group: tardigrade.indoubtnut.com

SN1 Mechanism: Tertiary alkyl halides and, to a lesser extent, secondary alkyl halides tend to react via a two-step SN1 mechanism. The rate-determining step is the spontaneous dissociation of the C-Br bond to form a carbocation intermediate, which then rapidly reacts with water. praxilabs.comstackexchange.com The reactivity order for this mechanism is tertiary > secondary > primary.